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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous

expression of the tilivalline biosynthetic gene cluster (BGC). Tilivalline is a

pyrrolobenzodiazepine enterotoxin produced by the opportunistic pathogen Klebsiella oxytoca

and is implicated in antibiotic-associated hemorrhagic colitis. The ability to express its

biosynthetic pathway in a heterologous host is a critical step for structural diversification, yield

improvement, and the development of novel therapeutics.

Introduction to Tilivalline Biosynthesis
Tilivalline is a non-ribosomally synthesized peptide derivative. Its biosynthesis begins with the

production of tilimycin, a more potent cytotoxin, which is then non-enzymatically converted to

tilivalline in the presence of indole.[1] The core of the tilivalline BGC consists of two operons.

The aroX operon is responsible for the synthesis of the precursor 3-hydroxyanthranilic acid,

while the NRPS operon, containing the genes npsA, thdA, and npsB, encodes the non-

ribosomal peptide synthetase machinery.[1]

The NRPS system is a bimodular assembly line composed of three proteins: NpsA, ThdA, and

NpsB.[2]
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NpsA: An adenylation (A) domain-containing protein that selects and activates 3-

hydroxyanthranilic acid.

ThdA: A stand-alone thiolation (T) domain or peptidyl carrier protein (PCP) that carries the

activated precursor.

NpsB: A large protein containing a condensation (C) domain, a second A domain for L-

proline activation, a second T domain, and a terminal thioester-reductase (Re) domain for

the reductive release of the dipeptide aldehyde, which spontaneously cyclizes to form

tilimycin.[2]

The final step, the conversion of tilimycin to tilivalline, is a non-enzymatic reaction involving

the nucleophilic attack of indole.[1] Indole is produced by the bacterial tryptophanase (TnaA)

from L-tryptophan.

Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the production titers of

tilivalline in heterologous hosts. The following table summarizes the yields of the purified

biosynthetic enzymes expressed in E. coli.

Protein
Expression
Host

Vector
Purification
Method

Yield (mg/L) Reference

NpsA
E. coli

BL21(DE3)
pET15b

IMAC, Size

Exclusion
~20 [3]

holo-ThdA
E. coli

BL21(DE3)
pET15b

IMAC, Size

Exclusion
~27 [3]

holo-NpsB
E. coli

BL21(DE3)
pET15b

IMAC, Size

Exclusion
~3 [3]
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The large size of the tilivalline BGC (~12.3 kbp) makes its direct cloning challenging.

Transformation-Associated Recombination (TAR) cloning in Saccharomyces cerevisiae is a

recommended strategy for the isolation of large gene clusters.

Protocol: TAR Cloning of the Tilivalline BGC

Vector Preparation:

Use a TAR cloning vector containing hooks (short sequences homologous to the ends of

the target BGC), a yeast centromere (CEN), an autonomously replicating sequence

(ARS), and a selectable marker (e.g., TRP1).

Linearize the TAR vector between the two hooks using a unique restriction enzyme.

Yeast Spheroplast Preparation:

Grow S. cerevisiae VL6-48N to an OD600 of 1.0-1.5.

Harvest the cells and wash with sterile water, followed by 1 M sorbitol.

Resuspend the cell pellet in SCE buffer (1 M sorbitol, 100 mM sodium citrate, 10 mM

EDTA, pH 8.0) containing a lytic enzyme (e.g., Zymolyase).

Incubate at 30°C until spheroplasts are formed (monitor by osmotic lysis in water).

Gently wash the spheroplasts with 1 M sorbitol and then with STC buffer (1 M sorbitol, 10

mM Tris-HCl pH 7.5, 10 mM CaCl2).

Resuspend the spheroplasts in STC buffer.

Yeast Transformation:

Combine high-molecular-weight genomic DNA from K. oxytoca (containing the tilivalline
BGC) and the linearized TAR vector with the prepared yeast spheroplasts.

Add PEG solution (20% PEG 8000, 10 mM Tris-HCl pH 7.5, 10 mM CaCl2) and incubate

at room temperature.
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Centrifuge the spheroplasts, remove the supernatant, and resuspend in SOS buffer (1 M

sorbitol, 25% YPD medium, 10 mM CaCl2).

Incubate at 30°C for 30 minutes for recovery.

Plate the transformation mixture onto selective agar plates (e.g., synthetic complete

medium lacking tryptophan) embedded in 1 M sorbitol.

Incubate at 30°C for 3-5 days until colonies appear.

Clone Verification:

Isolate plasmid DNA from the resulting yeast colonies.

Verify the integrity and completeness of the cloned tilivalline BGC by restriction digestion

and sequencing.

Heterologous Expression in Aspergillus oryzae
Aspergillus oryzae is a suitable fungal host for the expression of large secondary metabolite

gene clusters due to its high secretory capacity and low endogenous secondary metabolite

background.

Protocol: Protoplast-Mediated Transformation of A. oryzae

Vector Construction:

Subclone the tilivalline BGC from the TAR vector into an Aspergillus expression vector

(e.g., pTAEX3) under the control of a strong constitutive or inducible promoter. The vector

should also contain a selectable marker for A. oryzae (e.g., pyrG).

A. oryzae Culture and Protoplast Formation:

Inoculate an auxotrophic A. oryzae strain (e.g., a pyrG mutant) in DPY liquid medium

supplemented with the required nutrient (e.g., uridine and uracil).

Incubate until a sufficient amount of mycelia is obtained.
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Harvest the mycelia and resuspend in a solution containing a cell-wall-degrading enzyme

mix (e.g., Yatalase) in an osmotic stabilizer (e.g., 0.6 M (NH4)2SO4).[4]

Incubate with gentle shaking until protoplasts are formed.

Transformation:

Filter the protoplast suspension to remove mycelial debris.

Wash the protoplasts with an osmotic stabilizer solution (e.g., 1.2 M sorbitol).

Resuspend the protoplasts in a transformation buffer containing CaCl2.

Add the expression vector containing the tilivalline BGC to the protoplast suspension and

incubate on ice.

Add PEG solution and incubate at room temperature.

Wash the protoplasts to remove the PEG solution.

Regeneration and Selection:

Resuspend the transformed protoplasts in a molten top agar with an osmotic stabilizer and

pour over a selective minimal medium plate lacking the auxotrophic requirement.

Incubate at 30°C for 4-7 days until transformant colonies appear.

Fermentation and Analysis:

Inoculate a confirmed transformant colony into a suitable production medium.

Incubate with shaking for 5-7 days.

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

Analyze the extract for tilivalline production by HPLC-MS/MS.

In Vitro Reconstitution of Tilivalline Biosynthesis
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A cell-free system allows for the detailed biochemical characterization of the biosynthetic

pathway and the production of analogs by feeding precursor derivatives.

Protocol: In Vitro Tilivalline Synthesis

Protein Expression and Purification:

Individually express the His-tagged NpsA, ThdA, and NpsB proteins in E. coli BL21(DE3)

using pET vectors.

Purify the proteins using immobilized metal affinity chromatography (IMAC) followed by

size-exclusion chromatography.

Convert apo-ThdA and apo-NpsB to their holo-forms using a phosphopantetheinyl

transferase such as Sfp.

In Vitro Reaction:

Combine the purified holo-enzymes (NpsA, ThdA, and NpsB) in a reaction buffer (e.g., 50

mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

Add the substrates: 3-hydroxyanthranilic acid and L-proline.

Add the cofactors: ATP and NADPH.

Add indole and L-tryptophan along with purified tryptophanase (TnaA) and its cofactor

pyridoxal phosphate (PLP).

Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for several hours.

Product Analysis:

Quench the reaction by adding an organic solvent (e.g., methanol).

Centrifuge to remove precipitated proteins.

Analyze the supernatant for tilivalline formation by LC-MS/MS. A kobs of 0.013 s−1 has

been reported for the in vitro production of a pyrrolobenzodiazepine using this system.[2]
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Analytical Method for Tilivalline Quantification
Protocol: LC-MS/MS Analysis

Sample Preparation:

Extract the culture broth or in vitro reaction mixture with an equal volume of butanol or

ethyl acetate.

Evaporate the organic layer to dryness and resuspend the residue in a suitable solvent

(e.g., methanol).

LC-MS/MS Conditions:

Use a C18 reverse-phase column.

Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

Set the mass spectrometer to monitor the MS2 transition of tilivalline (m/z 334.4 →

199.1).[2][5]

Use a stable isotope-labeled internal standard for accurate quantification if available.
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Caption: Biosynthetic pathway of tilivalline.
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Caption: Workflow for heterologous expression of the tilivalline BGC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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